5-(3'-Hydroxybenzylidene)hydantoin
Overview
Description
5-(3'-Hydroxybenzylidene)hydantoin is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an imidazolidinedione core structure with a 3-hydroxyphenylmethylene substituent at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3'-Hydroxybenzylidene)hydantoin typically involves the reaction of glyoxylic acid with urea in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures, usually around 90°C, with the glyoxylic acid-urea mixture being added dropwise over a period of approximately 4 hours. After the addition is complete, the reaction mixture is maintained at the same temperature for an additional 2 hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
5-(3'-Hydroxybenzylidene)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3'-Hydroxybenzylidene)hydantoin has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3'-Hydroxybenzylidene)hydantoin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit glycogen synthase kinase-3β, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to changes in enzyme activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-[(4-hydroxyphenyl)methylene]-: Similar structure but with a different position of the hydroxy group.
2,4-Imidazolidinedione, 5-[(4-hydroxyphenyl)methyl]-: Similar structure with a methyl group instead of a methylene group.
3-(4-hydroxyphenyl)-2,4-imidazolidinedione: Similar structure with the hydroxyphenyl group at a different position.
Uniqueness
5-(3'-Hydroxybenzylidene)hydantoin is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAHUPKFCIYWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91426-39-0 | |
Record name | 5-[(3-Hydroxyphenyl)methylene]-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91426-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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